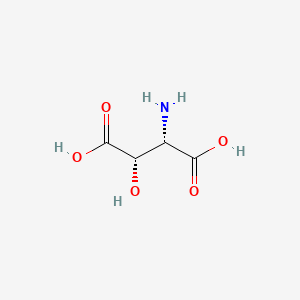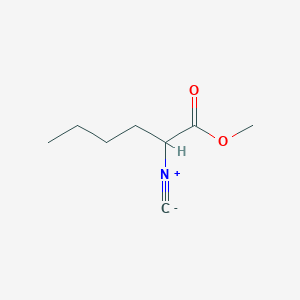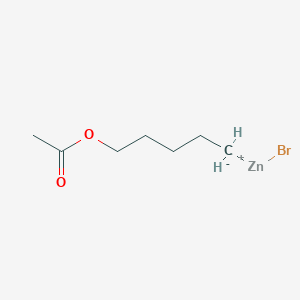
1-Hexadecylzinc bromide
Overview
Description
1-Hexadecylzinc bromide is an organozinc compound with the molecular formula C16H33BrZn. It is a type of organometallic reagent that contains a zinc atom bonded to a hexadecyl group and a bromide ion. This compound is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecylzinc bromide can be synthesized through the reaction of hexadecyl bromide with zinc metal in an inert atmosphere, typically under anhydrous conditions. The reaction is usually carried out in an organic solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the formation of unwanted by-products.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reactors, continuous flow systems, and stringent control of reaction conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecylzinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form hexadecylzinc oxide.
Reduction: Reduction reactions can lead to the formation of hexadecylzinc hydride.
Substitution: It can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or oxygen.
Reduction reactions may involve hydrogen gas or other reducing agents.
Substitution reactions often require the presence of a suitable nucleophile and a polar solvent.
Major Products Formed:
Oxidation: Hexadecylzinc oxide
Reduction: Hexadecylzinc hydride
Substitution: Various organozinc derivatives depending on the nucleophile used
Scientific Research Applications
1-Hexadecylzinc bromide is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological membranes and lipid interactions.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
1-Hexadecylzinc bromide is similar to other organozinc compounds such as hexadecylzinc chloride and hexadecylzinc iodide. it is unique in its reactivity and applications due to the presence of the bromide ion. The bromide ion provides greater stability and reactivity compared to other halides, making this compound a preferred reagent in certain organic synthesis reactions.
Comparison with Similar Compounds
Hexadecylzinc chloride
Hexadecylzinc iodide
Hexadecylzinc fluoride
Properties
IUPAC Name |
bromozinc(1+);hexadecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33.BrH.Zn/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2;;/h1,3-16H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTPXWOPEYDJQS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC[CH2-].[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B3416278.png)








